1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWYSKGJIDFSRC-DHSNEXAOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313271 | |

| Record name | 1,2-Dipalmito-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2535-35-5 | |

| Record name | 1,2-Dipalmito-3-linolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmito-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol

This guide provides a comprehensive overview of the structure, properties, and analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, a triacylglycerol of interest to researchers in lipidomics, biochemistry, and drug development.

Chemical Structure and Nomenclature

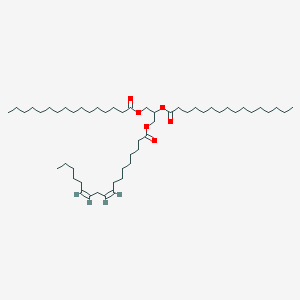

This compound is a mixed-acid triacylglycerol (TAG). Its structure consists of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions, and one linoleic acid molecule at the sn-3 position.[1][2][3] Palmitic acid is a saturated fatty acid with 16 carbons (16:0), while linoleic acid is a polyunsaturated fatty acid with 18 carbons and two double bonds (18:2). The designation "rac-" (racemic) indicates that the compound is a mixture of stereoisomers at the glycerol's central carbon.

Below is a diagram illustrating the molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Synonyms | 1,2-Palmitin-3-Linolein, TG(16:0/16:0/18:2) | [1][2] |

| CAS Number | 2535-35-5 | [1][2] |

| Molecular Formula | C₅₃H₉₈O₆ | [1][2] |

| Formula Weight | 831.3 g/mol | [1][2] |

| Physical State | Solid | [1][2] |

| Purity | >98% | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years | [2] |

Experimental Protocols and Analysis

This compound has been identified as a component of natural fats and oils, such as in ostrich and emu oils, and bovine milk fat.[1][2][3] The characterization of this and other triacylglycerols in complex lipid mixtures typically involves advanced analytical techniques.

Key Experimental Method: UPLC-Q-TOF-MS

A primary method for the separation and characterization of triacylglycerols like this compound is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).[2][4]

Methodology Overview:

-

Sample Preparation: Lipid extraction from the source material (e.g., bovine milk fat) is performed, often using a chloroform/methanol solvent system, to isolate the lipid fraction.

-

Chromatographic Separation (UPLC): The extracted lipid sample is injected into a UPLC system. A reversed-phase column (e.g., C18) is commonly used to separate the different triacylglycerol species based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains. A gradient elution with solvents like acetonitrile and isopropanol is employed.

-

Mass Spectrometric Analysis (Q-TOF-MS): As the separated lipids elute from the column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.

-

Full Scan MS: The instrument acquires full scan mass spectra to determine the molecular weights of the eluting compounds. For this compound, the protonated molecule [M+H]⁺ would be detected.

-

Tandem MS (MS/MS): To confirm the identity and determine the fatty acid composition, precursor ions are selected and fragmented. The resulting fragment ions correspond to the loss of individual fatty acid chains, allowing for the precise identification of the fatty acids and their positions on the glycerol backbone.

-

The workflow for this analytical approach is illustrated in the diagram below.

References

A Technical Guide to the Natural Sources of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural sources of the specific triacylglycerol (TAG), 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the isolation, characterization, and potential applications of this molecule. The guide summarizes the known natural occurrences, presents available quantitative data, details relevant experimental protocols for extraction and analysis, and visualizes the general metabolic pathway for triacylglycerols.

Introduction

This compound is a triacylglycerol composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. The specific arrangement of these fatty acids confers distinct physicochemical properties to the molecule, which may be of interest for various applications in drug delivery, nutrition, and as a biochemical standard. This guide focuses exclusively on the natural origins of this specific TAG.

Natural Sources of this compound

Scientific literature has identified this compound in a limited number of animal-derived fats. The primary known natural sources are:

-

Ostrich Oil (Struthio camelus): Several studies have characterized the triacylglycerol profile of ostrich oil and have identified this compound as a component.[1][2][3]

-

Emu Oil (Dromaius novaehollandiae): Similar to ostrich oil, emu oil is another ratite-derived oil where this specific TAG has been found.

-

Bovine Milk Fat: The complex lipid composition of cow's milk fat has been shown to contain this compound.[4][5][6][7]

Quantitative Data

The concentration of this compound can vary depending on the source, the diet and physiological state of the animal, and the processing of the fat or oil. The following table summarizes the available quantitative data from key studies.

| Natural Source | Common Name | Analyte | Concentration/Relative Abundance | Reference |

| Struthio camelus fat | Ostrich Oil | This compound (PPL) | Data to be extracted from full text. | (Zhou et al., 2013) |

| Bos taurus milk fat | Bovine Milk Fat | This compound (PPL) | Data to be extracted from full text. | (Zhou et al., 2014) |

| Struthio camelus fat | Ostrich Oil | Triglyceride Composition | PPL is a detected component; quantitative data to be confirmed from full text. | (Sardari Iman et al., 2025)[8][9] |

Note: The definitive quantitative values require access to the full-text versions of the cited literature.

Experimental Protocols

The extraction, separation, and identification of specific triacylglycerols from complex lipid mixtures require sophisticated analytical techniques. Below are detailed methodologies based on the cited literature for the analysis of this compound.

Lipid Extraction from Natural Sources

A common method for the extraction of total lipids from animal tissues is a modified Folch or Bligh-Dyer method.

Protocol: Lipid Extraction from Adipose Tissue (e.g., Ostrich Fat)

-

Homogenization: Homogenize a known weight of the adipose tissue sample in a chloroform:methanol (2:1, v/v) solution.

-

Agitation: Agitate the mixture for 15-30 minutes at room temperature to ensure thorough lipid extraction.

-

Phase Separation: Add 0.9% aqueous sodium chloride solution to the homogenate to induce phase separation.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Collection: Carefully collect the lower chloroform phase, which contains the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Storage: Store the lipid extract at -20°C or lower under an inert atmosphere to prevent oxidation.

Analysis by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

This technique is a powerful tool for the separation and identification of individual triacylglycerol species.

Protocol: UPLC-Q-TOF-MS Analysis of Triacylglycerols

-

Sample Preparation: Dissolve the lipid extract in an appropriate solvent, such as a mixture of acetonitrile and isopropanol. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Separation:

-

UPLC System: A high-pressure gradient UPLC system.

-

Column: A reverse-phase C18 column suitable for lipid analysis.

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40 v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A programmed gradient from a lower to a higher percentage of mobile phase B to elute the triacylglycerols based on their polarity and carbon number.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A quadrupole time-of-flight mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for triacylglycerols.

-

Data Acquisition: Acquire data in a full scan mode to detect the molecular ions of the triacylglycerols. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns. The neutral loss of fatty acids from the protonated molecule is a characteristic fragmentation pathway.

-

Signaling and Metabolic Pathways

Currently, there is no evidence to suggest a unique signaling pathway specifically for this compound. Instead, it is metabolized through the general pathways of triacylglycerol synthesis and breakdown.

General Triacylglycerol Metabolism

The diagram below illustrates the central role of triacylglycerols in energy storage and metabolism. This compound would be synthesized via the acylation of a diacylglycerol and subsequently hydrolyzed by lipases to release its constituent fatty acids and glycerol for energy production or other metabolic processes.

Caption: General pathway of triacylglycerol synthesis and lipolysis.

Experimental Workflow for TAG Analysis

The following diagram outlines the typical workflow for the analysis of triacylglycerols from a natural source.

Caption: Experimental workflow for triacylglycerol analysis.

Conclusion

This compound is a naturally occurring triacylglycerol found in select animal fats, most notably ostrich oil, emu oil, and bovine milk fat. Its precise quantification in these sources requires advanced analytical techniques such as UPLC-Q-TOF-MS. While no specific signaling pathway has been attributed to this molecule, it partakes in the general metabolic pathways of triacylglycerol synthesis and degradation. This guide provides a foundational understanding for researchers and drug development professionals interested in this specific lipid molecule, outlining its known sources and the methodologies for its study. Further research is warranted to fully elucidate its concentration in various natural matrices and to explore its potential biological activities and applications.

References

- 1. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Characterization of Bovine Milk Lipids: Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ebiohippo.com [ebiohippo.com]

- 7. 1,2--Dipalmitoyl--3-Linoleoyl---rac--glycerol, 25MG | Labscoop [labscoop.com]

- 8. Investigating Fatty Acids Triglycerides and Physicochemical Characteristics of Ostrich Oil for Human Nutrition - Nutrition and food in health and disease [nfsr.sbmu.ac.ir]

- 9. Investigating Fatty Acids Triglycerides and Physicochemical Characteristics of Ostrich Oil for Human Nutrition - Nutrition and food in health and disease [nfsr.sbmu.ac.ir]

The Physical Properties of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol: A Technical Guide for Researchers

An In-depth Examination of a Key Triglyceride for Drug Development and Scientific Research

This technical guide provides a comprehensive overview of the physical properties of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, a mixed acid triglyceride of significant interest in various scientific disciplines, including drug delivery, lipidomics, and nutritional science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and relevant biological context.

Core Physical and Chemical Properties

This compound is a triacylglycerol composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions, and one linoleic acid molecule at the sn-3 position.[1] Its racemic nature indicates a mixture of stereoisomers. This triglyceride has been identified in natural sources such as bovine milk fat, as well as in ostrich and emu oils.[1][2][3][4]

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₃H₉₈O₆ | [1] |

| Molecular Weight | 831.3 g/mol | [1] |

| Physical Form | Solid | [1] |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

| CAS Number | 2535-35-5 | [1] |

Comparative Analysis of Physical Properties

| Triglyceride | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |

| 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol | C₅₃H₁₀₀O₆ | 833.4 | Not specified | Not specified |

| 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol | C₅₅H₉₈O₆ | 855.36 | -4 | Liquid |

| 1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol | C₅₅H₁₀₀O₆ | 857.4 | Not specified | Solid |

Experimental Protocols for Physical Property Determination

The characterization of the physical properties of triglycerides like this compound requires specific analytical techniques. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a common method for determining the melting point of fats and oils.[5][6]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

-

Thermal Program:

-

The sample is heated to a temperature well above its expected melting point (e.g., 80°C) to erase any thermal history.

-

The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to induce crystallization.

-

Finally, the sample is heated at a controlled rate (e.g., 5 or 10°C/min) until it is completely melted.[5]

-

-

Data Analysis: The melting point is determined from the resulting heat flow versus temperature curve. The onset temperature of the melting peak is often reported as the melting point.[5]

Determination of Density by Gas Pycnometry

Gas pycnometry, often using helium as the displacement gas, is a highly accurate method for determining the true volume and density of a solid sample.[7][8]

Methodology:

-

Sample Preparation: A known mass of the solid this compound is placed in the sample chamber of the pycnometer.

-

Measurement Cycle:

-

The sample chamber is sealed and filled with helium gas at a known pressure.

-

The gas is then expanded into a second chamber of a known volume.

-

The pressure drop is measured.

-

-

Calculation: Using Boyle's law, the volume of the sample is calculated from the pressure difference and the known volumes of the chambers. The density is then determined by dividing the mass of the sample by its calculated volume.

Estimation of Boiling Point by High-Temperature Gas Chromatography (HT-GC)

The boiling point of high-molecular-weight compounds like triglycerides is often difficult to measure directly due to thermal decomposition. High-temperature gas chromatography can be used to estimate the boiling points based on retention times.

Methodology:

-

Sample Preparation: The triglyceride sample is dissolved in a suitable solvent (e.g., chloroform).

-

Instrument Setup: A gas chromatograph equipped with a high-temperature capillary column (e.g., a metal column stable up to 430°C) and a flame ionization detector (FID) is used.[9] An on-column injection system is preferred to minimize sample discrimination.[10]

-

Chromatographic Conditions:

-

Data Analysis: The retention time of the triglyceride is compared to the retention times of a series of standards with known boiling points (e.g., a mixture of standard triglycerides like tricaprin, trilaurin, etc.).[10] A calibration curve of boiling point versus retention time can be used to estimate the boiling point of the sample.

Determination of Solubility

The solubility of a triglyceride in a given solvent is determined by establishing an equilibrium between the solid triglyceride and the solvent and then measuring the concentration of the dissolved triglyceride.

Methodology:

-

Equilibrium Establishment: An excess amount of solid this compound is added to a known volume of the solvent (e.g., chloroform, methanol) in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (this can range from minutes to hours).[11]

-

Sample Collection: A sample of the supernatant is carefully collected, ensuring no solid particles are transferred. This can be done by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved triglyceride in the collected sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector or an evaporative light scattering detector.[12]

-

Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/L or g/kg).

Biological Context: Diacylglycerol Signaling Pathways

While triglycerides like this compound are primarily energy storage molecules, their metabolic precursors, sn-1,2-diacylglycerols (DAGs), are critical second messengers in a variety of cellular signaling pathways. The concentration of DAG at the cell membrane is tightly regulated, in part by diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA).

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC) isoforms.[13] This pathway is implicated in numerous cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway has been linked to conditions such as insulin resistance.[14][15][16]

Caption: The Diacylglycerol-Protein Kinase C (DAG-PKC) signaling cascade.

Diacylglycerol-RasGRP Signaling Pathway

Diacylglycerol also plays a crucial role in activating the Ras superfamily of small GTPases through a family of guanine nucleotide exchange factors called RasGRPs.[17][18] This pathway is particularly important in the activation of T-cells and other immune cells.[19] RasGRP proteins contain a DAG-binding domain that facilitates their recruitment to the cell membrane and subsequent activation of Ras.[20]

Caption: The Diacylglycerol-RasGRP signaling pathway leading to Ras activation.

Experimental Workflow for Triglyceride Analysis

The identification and quantification of specific triglycerides like this compound from complex biological matrices, such as milk fat, is a significant analytical challenge. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful technique for this purpose.[21][22]

Caption: Workflow for the analysis of triglycerides using UPLC-QTOF-MS.

This technical guide provides a foundational understanding of the physical properties of this compound and the experimental and biological contexts relevant to its study. Further research is warranted to precisely determine its physical constants and to fully elucidate its role in various biological systems and its potential applications in drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 2535-35-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 6. researchgate.net [researchgate.net]

- 7. measurlabs.com [measurlabs.com]

- 8. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]

- 9. Determination of Triglycerides and Waxes in Food Products Using Cool On-Column Injection and the MET-Biodiesel Capillary Column [sigmaaldrich.com]

- 10. img.antpedia.com [img.antpedia.com]

- 11. acri.gov.tw [acri.gov.tw]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]

- 17. RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. RasGRP, a Ras Guanyl Nucleotide-Releasing Protein with Calcium- and Diacylglycerol-Binding Motifs - ProQuest [proquest.com]

- 19. A Diacylglycerol-Protein Kinase C-RasGRP1 Pathway Directs Ras Activation upon Antigen Receptor Stimulation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Chemical profiling of triacylglycerols and diacylglycerols in cow milk fat by ultra-performance convergence chromatography combined with a quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol, a specific triacylglycerol (TAG) of interest in various research fields. This document details its chemical and physical properties, including its CAS number and molecular weight. Furthermore, it outlines established experimental protocols for the synthesis, purification, and analysis of this and structurally related TAGs. While direct signaling pathways for this specific molecule are not extensively elucidated in current literature, this guide explores the broader context of triacylglycerol metabolism and its implications in cellular processes, providing a framework for future investigation.

Core Properties of this compound

This compound is a triacylglycerol composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position.[1][2] This specific arrangement of fatty acids confers distinct physicochemical properties and potential biological roles.

| Property | Value | Reference |

| CAS Number | 2535-35-5 | [2][3] |

| Molecular Formula | C53H98O6 | [2][3] |

| Molecular Weight | 831.3 g/mol | [2][3] |

| Synonyms | 1,2-Palmitin-3-Linolein, TG(16:0/16:0/18:2) | [2][3] |

| Natural Occurrence | Found in ostrich and emu oils, as well as bovine milk fat.[1][2][4] |

Experimental Protocols

While specific protocols for this compound are not always explicitly detailed, the following sections provide robust methodologies for the synthesis, purification, and analysis of structured triacylglycerols, which are directly applicable.

Synthesis of Structured Triacylglycerols

The synthesis of structured triacylglycerols like this compound can be achieved through enzymatic processes, offering high specificity and milder reaction conditions compared to chemical methods. A common approach involves a two-step enzymatic reaction.[5][6][7]

Methodology: Two-Step Enzymatic Synthesis [5][6]

-

Ethanolysis/Alcoholysis: The first step involves the selective removal of fatty acids from the sn-1 and sn-3 positions of a suitable starting triacylglycerol using a sn-1,3 specific lipase. This produces a 2-monoacylglycerol (2-MAG).

-

Esterification: The purified 2-MAG is then esterified with the desired fatty acid (in this case, linoleic acid) at the sn-1 and sn-3 positions, again using a sn-1,3 specific lipase. To obtain this compound, a starting material such as tripalmitin could be partially hydrolyzed to yield 1,2-dipalmitoyl-glycerol, which is then esterified with linoleic acid.

Workflow for the Synthesis of a Structured Triacylglycerol

Caption: Enzymatic synthesis of structured triacylglycerols.

Purification of Triacylglycerols

Purification of the synthesized triacylglycerol is crucial to remove unreacted substrates, byproducts, and the enzyme. A common and effective method is column chromatography.

Methodology: Solid-Phase Extraction (SPE) [8]

-

Sample Loading: The reaction mixture is dissolved in a non-polar solvent (e.g., n-hexane with a small amount of dichloromethane) and loaded onto an SPE cartridge packed with a suitable sorbent (e.g., sodium carbonate for separating TAGs from free fatty acids).[8]

-

Elution: The cartridge is washed with the same solvent system to elute the triacylglycerols, while more polar impurities like free fatty acids and monoacylglycerols are retained.

-

Solvent Evaporation: The solvent from the collected fraction is evaporated under a stream of nitrogen to yield the purified triacylglycerol.

Workflow for Triacylglycerol Purification

Caption: Purification of triacylglycerols using SPE.

Analysis of Triacylglycerols

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of triacylglycerol species in a complex mixture.[9][10]

Methodology: Reversed-Phase HPLC-MS/MS [9][11][12]

-

Sample Preparation: The purified triacylglycerol or a lipid extract is dissolved in a suitable solvent, typically isopropanol or a chloroform:methanol mixture.[9] The sample is then centrifuged and filtered before injection.[9]

-

Chromatographic Separation: The sample is injected into a reversed-phase HPLC system, commonly with a C18 column.[13] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate) and an organic component (e.g., isopropanol/acetonitrile) is used to separate the triacylglycerols based on their hydrophobicity.[11]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for triacylglycerols.[9]

-

Tandem MS (MS/MS) Analysis: For structural elucidation, tandem mass spectrometry is employed. The precursor ion corresponding to the triacylglycerol is fragmented, and the resulting product ions provide information about the constituent fatty acids.[9]

Logical Flow of HPLC-MS/MS Analysis

Caption: HPLC-MS/MS workflow for triacylglycerol analysis.

Biological Context and Signaling

While direct signaling pathways initiated by this compound are not well-defined, its role can be inferred from the broader understanding of triacylglycerol metabolism and its impact on cellular processes.

Triacylglycerols are the primary form of energy storage in eukaryotes. Their synthesis and breakdown are tightly regulated processes central to cellular and organismal energy homeostasis. A related synthetic monoacetyldiglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to possess immunomodulatory effects, reducing the levels of pro-inflammatory cytokines such as IL-4 and IL-6.[14] It has also been demonstrated to reduce hepatic injury in animal models by modulating neutrophil migration and cytokine secretion.[14] These findings suggest that specific structured lipids can have significant signaling roles beyond simple energy storage.

Hypothesized Involvement in Cellular Processes

Based on the known functions of its constituent fatty acids and the general roles of triacylglycerols, this compound is likely involved in:

-

Lipid Droplet Dynamics: As a core component of lipid droplets, it contributes to their formation, size regulation, and interaction with lipases and other proteins.

-

Membrane Homeostasis: The release of palmitic and linoleic acids through lipolysis can influence membrane fluidity and the synthesis of other lipid species.

-

Cellular Signaling Precursor: Linoleic acid is a precursor to arachidonic acid and subsequent eicosanoid signaling molecules, which are involved in inflammation and other physiological processes.

Potential Signaling Interactions

Caption: Potential metabolic fate and signaling of the TAG.

Conclusion

This compound represents a specific molecular species within the vast class of triacylglycerols. This guide has provided its fundamental chemical data and detailed experimental protocols for its synthesis, purification, and analysis, which are crucial for researchers in lipidomics and drug development. While its direct signaling roles are yet to be fully elucidated, the established biological activities of its constituent fatty acids and related structured lipids suggest a potential for this molecule to influence cellular processes beyond energy storage. Further research is warranted to explore the specific interactions and signaling cascades involving this compound, which may unveil novel therapeutic targets.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 2535-35-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. 1,2--Dipalmitoyl--3-Linoleoyl---rac--glycerol, 25MG | Labscoop [labscoop.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. media.neliti.com [media.neliti.com]

- 8. Separation of triacylglycerols and free fatty acids in microalgal lipids by solid-phase extraction for separate fatty acid profiling analysis by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. lcms.cz [lcms.cz]

- 13. utupub.fi [utupub.fi]

- 14. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Dichotomy of Triglyceride Isomers: A Technical Guide for Researchers

Abstract

Triglycerides (TGs), the primary form of energy storage in eukaryotes, are not a homogenous class of molecules. The specific positioning of fatty acids on the glycerol backbone gives rise to distinct isomers with unique biological roles and metabolic fates. This technical guide provides an in-depth exploration of the metabolic significance of specific triglyceride and diacylglycerol (DG) isomers, with a focus on their enzymatic processing, cellular uptake, and influence on signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and associated pathologies. Detailed experimental protocols for the analysis of TG isomers and their metabolic consequences are provided, alongside quantitative data and visual representations of key metabolic and signaling pathways.

Introduction

The metabolic fate of a triglyceride is profoundly influenced by its stereochemistry. The three hydroxyl groups of the glycerol backbone are distinguished as sn-1, sn-2, and sn-3 positions. The specific fatty acids esterified at these positions, and their relative arrangement, create a diverse landscape of TG isomers. This isomeric variation is not trivial; it dictates the efficiency of digestion and absorption, the pathways of intracellular trafficking and storage, and the generation of bioactive lipid second messengers. Understanding the nuances of TG isomer metabolism is therefore critical for elucidating the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), and for the development of targeted therapeutic interventions.

This guide will delve into the core aspects of TG isomer metabolism, beginning with the enzymes that govern their synthesis and breakdown, followed by an examination of their cellular transport and storage, and concluding with their role in critical signaling cascades.

Enzymatic Processing of Triglyceride Isomers

The synthesis and hydrolysis of triglycerides are tightly regulated enzymatic processes that exhibit significant stereospecificity. The enzymes responsible for these reactions show distinct preferences for the position and type of fatty acids on the glycerol backbone, thereby controlling the metabolic availability of different TG isomers.

Triglyceride Synthesis: The Role of DGAT Isoforms

The final and committed step in triglyceride synthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT). Mammals express two DGAT enzymes, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are evolutionarily unrelated and possess distinct biochemical properties and physiological roles.[1][2][3][4]

-

DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family and exhibits broad substrate specificity.[1] It can esterify a variety of acyl-CoAs to diacylglycerol and is also involved in the synthesis of other neutral lipids like retinyl esters.[3] DGAT1 is thought to play a key role in the re-esterification of dietary fatty acids in the intestine.[1]

-

DGAT2 belongs to a different gene family and shows a higher specificity for diacylglycerol as an acyl acceptor.[1][3] Studies have suggested that DGAT2 is more active at lower substrate concentrations, indicating a primary role in basal triglyceride synthesis.[3] DGAT2 is crucial for the synthesis of triglycerides from de novo synthesized fatty acids and is essential for the formation of lipid droplets in hepatocytes and adipocytes.[3][5]

The differential substrate specificities and kinetic properties of DGAT1 and DGAT2 lead to the synthesis of distinct pools of triglycerides with potentially different metabolic fates.

Triglyceride Hydrolysis: The Stereospecificity of Lipases

The breakdown of triglycerides is mediated by a variety of lipases, each with its own positional specificity. This stereoselectivity is a critical determinant of the bioavailability of fatty acids and monoacylglycerols for absorption and subsequent metabolic processes.

-

Pancreatic Lipase: This is the primary enzyme responsible for the digestion of dietary triglycerides in the small intestine.[6][7] Pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions of the triglyceride, generating two free fatty acids and a 2-monoacylglycerol (sn-2-MAG).[8] The resulting sn-2-MAG is readily absorbed by enterocytes and serves as a backbone for the resynthesis of triglycerides.

-

Gastric Lipase: Secreted in the stomach, gastric lipase initiates the process of fat digestion. It exhibits a preference for hydrolyzing fatty acids at the sn-3 position.

-

Lipoprotein Lipase (LPL): LPL is located on the surface of endothelial cells and is responsible for hydrolyzing triglycerides within circulating lipoproteins, such as chylomicrons and very-low-density lipoproteins (VLDL). This releases fatty acids for uptake by peripheral tissues like adipose tissue and muscle.

The stereospecificity of these lipases has significant nutritional implications. For instance, the absorption of saturated fatty acids is more efficient when they are located at the sn-2 position, as they are absorbed as part of the 2-monoacylglycerol.

Quantitative Analysis of Enzyme Kinetics

The following tables summarize the available quantitative data on the kinetics of key enzymes involved in triglyceride metabolism. It is important to note that comprehensive kinetic data for a wide range of specific triglyceride isomers is an area of ongoing research.

| Enzyme | Substrate | Km | Vmax | Source(s) |

| Gastric Lipase | Mixed Triglycerides | Higher than Pancreatic Lipase | - | [9] |

| Pancreatic Lipase | Mixed Triglycerides | Lower than Gastric Lipase | 124x higher than Gastric Lipase (average) | [9] |

| Pancreatic Lipase | Olive Oil | 170.901 ± 7.544 µmol·mL⁻¹ | 88735 ± 4036.741 µmol·mL⁻¹·hour⁻¹ | [10] |

Table 1: Comparative Kinetic Parameters of Gastric and Pancreatic Lipases.

| Enzyme | Substrate | Apparent Activation Energy | Source(s) |

| Pancreatic Lipase | Trioleoylglycerol | 59.8 kJ·mol⁻¹ | [8] |

| Pancreatic Lipase | Dioleoylglycerol | 53.5 kJ·mol⁻¹ | [8] |

Table 2: Apparent Activation Energies for Pancreatic Lipase Hydrolysis.

Cellular Uptake and Lipid Droplet Formation

The isomeric form of di- and triglycerides influences their transport across cell membranes and their incorporation into intracellular lipid droplets.

Cellular Uptake of Diacylglycerol Isomers

The sn-1,2-diacylglycerol isomer is the primary bioactive form that acts as a second messenger.[11][12][13] Enzymatic assays have been developed to specifically quantify the mass of sn-1,2-diacylglycerol in cellular extracts, highlighting its importance in signaling.[11][12][13] While direct comparative quantitative data on the cellular uptake rates of different triglyceride isomers is limited, the differential processing by lipases suggests that the resulting mono- and diacylglycerol isomers will have distinct absorption efficiencies.

Lipid Droplet Formation and Morphology

Triglycerides synthesized by DGAT1 and DGAT2 are channeled into distinct intracellular pools, which can affect lipid droplet (LD) morphology. Inhibition of DGAT1 (favoring TG synthesis by DGAT2) has been shown to result in the formation of large LDs, whereas DGAT2 inhibition (favoring TG synthesis by DGAT1) leads to the accumulation of numerous small LDs.[5] The quantitative analysis of LD morphology, including number, size, and total lipid content, is a crucial aspect of studying the metabolic effects of different triglyceride isomers.[14][15][16][17][18]

Signaling Pathways Modulated by Diacylglycerol Isomers

Diacylglycerols are potent second messengers that activate a variety of signaling proteins, most notably Protein Kinase C (PKC) isoforms. The stereochemistry of the diacylglycerol molecule is critical for this activation.

Activation of Protein Kinase C (PKC)

The sn-1,2-diacylglycerol isomer is the canonical activator of conventional and novel PKC isoforms.[19][20] The 1,3-diacylglycerol isomer is a much weaker activator.[20] The fatty acid composition of the sn-1,2-diacylglycerol further fine-tunes the activation of specific PKC isoforms. For instance, unsaturated 1,2-diacylglycerols are generally more potent activators than their saturated counterparts.[20] The activation of specific PKC isoforms by diacylglycerol has profound effects on cellular metabolism, including the regulation of glucose uptake and insulin signaling.[19][21][22][23] Aberrant accumulation of diacylglycerol and subsequent PKC activation is implicated in the development of insulin resistance.[19][21]

Downstream Signaling Cascades

The activation of PKC by diacylglycerol initiates a cascade of phosphorylation events that modulate the activity of numerous downstream targets. One important downstream effector is Protein Kinase D (PKD), which is itself activated by PKC.[22][23] This signaling axis plays a role in a variety of cellular processes, including vesicle trafficking, cell differentiation, and apoptosis.[22]

Visualization of Metabolic and Signaling Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate key pathways in triglyceride metabolism and signaling.

A simplified overview of triglyceride synthesis and hydrolysis.

The sn-1,2-diacylglycerol-PKC signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of triglyceride isomer metabolism.

Protocol for the Separation of Triglyceride Regioisomers by Silver-Ion HPLC-MS

Objective: To separate and identify triglyceride regioisomers (e.g., OPO vs. OOP, where O is oleic acid and P is palmitic acid).

Materials:

-

HPLC system with a mass spectrometer (MS) detector (APCI or ESI source)

-

Silver-ion HPLC column (e.g., ChromSpher 5 Lipids)

-

Mobile Phase A: Hexane

-

Mobile Phase B: Acetonitrile

-

Mobile Phase C: 2-Propanol

-

Triglyceride standards and lipid extracts

Procedure:

-

Sample Preparation: Dissolve lipid standards or extracted lipids in hexane.

-

HPLC Conditions:

-

Use a gradient elution program. An example gradient could be a multi-step gradient of hexane, acetonitrile, and 2-propanol to achieve optimal separation.

-

Column Temperature: Maintain at a constant temperature, as retention times can be temperature-dependent.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

-

MS Detection:

-

Use APCI or ESI in positive ion mode.

-

Monitor for the protonated molecules [M+H]⁺ or ammonium adducts [M+NH₄]⁺.

-

Acquire full scan mass spectra and tandem mass spectra (MS/MS) for fragmentation analysis to confirm fatty acid composition.

-

-

Data Analysis:

-

Identify peaks based on retention times compared to standards.

-

Confirm molecular weight from the mass spectra.

-

Analyze fragmentation patterns to confirm fatty acid composition and deduce positional information.

-

Protocol for In Vitro Pancreatic Lipase Activity Assay

Objective: To determine the kinetic parameters of pancreatic lipase for a specific triglyceride substrate.

Materials:

-

Porcine pancreatic lipase

-

Triglyceride substrate (e.g., triolein) emulsified in a suitable buffer (e.g., with bile salts and colipase)

-

pH-stat or spectrophotometer

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Calcium chloride solution

Procedure:

-

Substrate Emulsion Preparation: Prepare a stable emulsion of the triglyceride substrate in the reaction buffer containing bile salts and colipase.

-

Enzyme Assay (pH-stat method):

-

Add the substrate emulsion to a reaction vessel maintained at 37°C.

-

Initiate the reaction by adding a known amount of pancreatic lipase.

-

Monitor the release of free fatty acids by titrating with a standard NaOH solution to maintain a constant pH. The rate of NaOH consumption is proportional to the enzyme activity.

-

-

Kinetic Analysis:

-

Perform the assay at various substrate concentrations.

-

Plot the initial reaction velocities against the substrate concentrations.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) using a suitable kinetic model (e.g., Lineweaver-Burk plot).

-

Protocol for Quantitative Analysis of Lipid Droplet Morphology

Objective: To quantify changes in lipid droplet number, size, and total lipid content in cells treated with specific fatty acids or inhibitors.

Materials:

-

Cultured cells (e.g., hepatocytes, adipocytes)

-

Fatty acids (e.g., oleic acid) complexed with BSA

-

Lipid droplet staining dye (e.g., BODIPY 493/503 or Oil Red O)

-

Fluorescence microscope or high-content imaging system

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with fatty acids to induce lipid droplet formation. Co-treat with experimental compounds (e.g., DGAT inhibitors) as required.

-

Lipid Droplet Staining:

-

For BODIPY 493/503: Fix the cells, permeabilize if necessary, and incubate with the BODIPY dye.

-

For Oil Red O: Fix the cells and stain with a filtered Oil Red O working solution.

-

-

Image Acquisition: Acquire images using a fluorescence microscope with appropriate filter sets for the chosen dye.

-

Image Analysis:

-

Use image analysis software to segment the cells and the lipid droplets within them.

-

Quantify parameters such as:

-

Number of lipid droplets per cell.

-

Average and individual lipid droplet area or volume.

-

Total lipid droplet area as a percentage of the total cell area.

-

For fluorescent dyes, measure the total fluorescence intensity per cell.

-

-

Protocol for Determining Fatty Acid Positional Distribution in Triglycerides

Objective: To determine the fatty acid composition at the sn-1, sn-2, and sn-3 positions of a triglyceride mixture.[24][25][26][27][28]

Materials:

-

Pancreatic lipase

-

Lipid extract containing triglycerides

-

Thin-layer chromatography (TLC) plates

-

Reagents for transmethylation (e.g., methanolic HCl or BF₃ in methanol)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Fatty acid methyl ester (FAME) standards

Procedure:

-

Pancreatic Lipase Hydrolysis: Incubate the triglyceride sample with pancreatic lipase to specifically hydrolyze the fatty acids at the sn-1 and sn-3 positions.

-

Separation of Products: Separate the reaction products (free fatty acids, 2-monoacylglycerols, and unreacted triglycerides) by TLC.

-

Extraction and Transmethylation:

-

Scrape the silica gel corresponding to the 2-monoacylglycerol band from the TLC plate and extract the lipids.

-

Convert the fatty acids in the extracted 2-monoacylglycerols to FAMEs by transmethylation.

-

Separately, transmethylate the original, unhydrolyzed triglyceride sample to determine the total fatty acid composition.

-

-

GC-FID Analysis: Analyze the FAMEs from both the 2-monoacylglycerol fraction and the total triglyceride sample by GC-FID.

-

Calculation of Positional Distribution:

-

The fatty acid composition of the 2-monoacylglycerol fraction represents the composition of the sn-2 position.

-

The fatty acid composition of the sn-1 and sn-3 positions can be calculated by subtracting the molar percentage of each fatty acid at the sn-2 position from its molar percentage in the total triglyceride sample.

-

Conclusion

The isomeric form of triglycerides and their diacylglycerol precursors is a critical determinant of their metabolic fate and biological activity. The stereospecificity of enzymes involved in their synthesis and hydrolysis, coupled with the differential cellular responses to specific isomers, underscores the complexity of lipid metabolism. For researchers and drug development professionals, a detailed understanding of these isomer-specific pathways is paramount for the development of novel therapeutics for metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a framework for the investigation of the nuanced roles of triglyceride isomers in health and disease. Further research into the quantitative aspects of isomer-specific metabolism and signaling will undoubtedly uncover new targets for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Pancreatic lipase family - Wikipedia [en.wikipedia.org]

- 7. Pancreatic triglyceride lipase and colipase: insights into dietary fat digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. myfoodresearch.com [myfoodresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Quantitative Assessment of Morphological Changes in Lipid Droplets and Lipid-Mito Interactions with Aging in Brown Adipose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Quantitative imaging of lipid droplets in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A simple technique for the analysis of positional distribution of fatty acids on di- and triacylglycerols using lipase and phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. aocs.org [aocs.org]

- 27. nmr.oxinst.com [nmr.oxinst.com]

- 28. researchgate.net [researchgate.net]

Unveiling 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol in Emu Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emu oil, derived from the adipose tissue of the emu (Dromaius novaehollandiae), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and skin-penetrating effects. While the oil is a complex mixture of lipids, the specific molecular components responsible for its bioactivity are a subject of ongoing investigation. This technical guide focuses on the discovery and analysis of a specific triacylglycerol (TAG), 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol , which has been identified as a constituent of emu oil.[1] This document provides a comprehensive overview of the available data, outlines relevant experimental protocols for its identification and quantification, and explores potential signaling pathways based on current lipid research.

Quantitative Data Summary

While the presence of this compound in emu oil is confirmed, specific quantitative data on its concentration remains limited in publicly available research. Scientific literature primarily focuses on the overall fatty acid profile of emu oil rather than the precise quantification of individual triacylglycerol species. The fatty acid composition of emu oil is rich in oleic acid, followed by palmitic acid and linoleic acid.[2][3] This general composition supports the existence of various TAG combinations, including the one in focus.

For context, the typical fatty acid composition of emu oil is presented in Table 1. The presence of significant amounts of palmitic acid and linoleic acid provides the basis for the formation of this compound.

| Fatty Acid | Abbreviation | Typical Percentage Range (%) |

| Oleic Acid | C18:1 | 40 - 50 |

| Palmitic Acid | C16:0 | 20 - 25 |

| Linoleic Acid | C18:2 | 10 - 20 |

| Stearic Acid | C18:0 | 8 - 12 |

| Palmitoleic Acid | C16:1 | 3 - 5 |

| Linolenic Acid | C18:3 | < 1 |

Table 1: Typical Fatty Acid Composition of Emu Oil. The presence of palmitic and linoleic acids are prerequisites for the formation of this compound.

Experimental Protocols

The identification and quantification of specific triacylglycerols like this compound in a complex lipid matrix such as emu oil require sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Lipid Extraction from Emu Adipose Tissue

A crucial first step is the efficient extraction of lipids from the raw fat depot of the emu.

-

Objective: To isolate the total lipid content from emu adipose tissue.

-

Methodology:

-

Sample Preparation: Obtain fresh or frozen emu adipose tissue. If frozen, thaw at 4°C. Mince the tissue into small pieces to increase the surface area for extraction.

-

Solvent Extraction (Folch Method):

-

Homogenize the minced tissue in a chloroform:methanol (2:1, v/v) solution. The ratio of solvent to tissue should be approximately 20:1 (v/v).

-

Stir the mixture for 1-2 hours at room temperature.

-

Filter the homogenate through a Buchner funnel with filter paper to remove solid residues.

-

Wash the residue with the chloroform:methanol mixture to ensure complete extraction.

-

Add 0.2 volumes of a 0.9% NaCl solution to the filtrate to induce phase separation.

-

After vigorous mixing, allow the phases to separate. The lower chloroform phase contains the lipids.

-

Carefully aspirate the upper aqueous phase.

-

Wash the chloroform phase with a methanol:water (1:1, v/v) solution.

-

Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract (emu oil).

-

-

Storage: Store the extracted oil at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

-

Triacylglycerol Profiling by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the gold standard for the separation and identification of individual TAG species.

-

Objective: To separate, identify, and quantify this compound.

-

Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for TAG separation.

-

Mobile Phase: A gradient elution is employed using a mixture of solvents such as acetonitrile, isopropanol, and water. A common gradient might start with a higher polarity mixture and gradually increase the proportion of the less polar solvent.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at around 30-40°C to ensure reproducibility.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion mode is generally used for TAG analysis, detecting protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonium [M+NH4]+.

-

Mass Range: Scanned over a range that includes the expected molecular weight of the target TAG (for this compound, the molecular weight is approximately 831.39 g/mol ).

-

Tandem MS (MS/MS): To confirm the identity, fragmentation of the parent ion is performed. The fragmentation pattern will show neutral losses of the constituent fatty acids, allowing for the determination of the fatty acid composition of the TAG. For this compound, characteristic losses of palmitic acid (256.42 Da) and linoleic acid (280.45 Da) would be observed.

-

-

Quantification: Quantification can be achieved by using an external standard curve with a commercially available standard of this compound or a related internal standard.

A general workflow for this analysis is depicted below:

References

A Preliminary Investigation of Dipalmitoyl-Linoleoyl-Glycerol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs), the primary constituents of fats and oils, are not merely storage molecules but also play crucial roles in cellular signaling and metabolism. The specific positioning of fatty acids on the glycerol backbone, known as regioisomerism, significantly influences the physicochemical and biological properties of these molecules. This guide provides a technical overview of the preliminary investigation of dipalmitoyl-linoleoyl-glycerol (DPLG) isomers, a class of TAGs with potential applications in various research and development areas, including drug delivery. The three primary regioisomers of DPLG are:

-

1,3-dipalmitoyl-2-linoleoyl-glycerol (PLP)

-

1,2-dipalmitoyl-3-linoleoyl-glycerol (PPL)

-

sn-1-linoleoyl-2,3-dipalmitoyl-glycerol (LPP)

Understanding the unique characteristics of each isomer is critical for harnessing their potential. This document outlines the synthesis, separation, and characterization of DPLG isomers, along with a discussion of their potential biological significance.

Physicochemical Properties of Dipalmitoyl-Linoleoyl-Glycerol Isomers

The spatial arrangement of the palmitoyl and linoleoyl fatty acid chains on the glycerol backbone leads to distinct physicochemical properties among the DPLG isomers. While specific experimental data for all DPLG isomers is not exhaustively available in the literature, the following table summarizes expected trends and available data for related triacylglycerol regioisomers. It is important to note that melting points of TAGs can be complex, with multiple polymorphic forms existing for a single compound.[1][2]

| Property | 1,3-dipalmitoyl-2-linoleoyl-glycerol (PLP) | 1,2-dipalmitoyl-3-linoleoyl-glycerol (PPL) | sn-1-linoleoyl-2,3-dipalmitoyl-glycerol (LPP) |

| Molecular Formula | C₅₃H₉₈O₆ | C₅₃H₉₈O₆ | C₅₃H₉₈O₆ |

| Molecular Weight | 831.3 g/mol | 831.3 g/mol | 831.3 g/mol |

| Melting Point (°C) | Generally higher than asymmetric isomers due to more stable crystal packing. The α-form of the related 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) melts at a lower temperature than its β' and β forms.[3] The initial crystallization of PLP from the melt occurs at around -1°C (α-form).[4] | Expected to have a lower melting point than the symmetric PLP isomer.[1] The melting point is influenced by the specific polymorphic form. | Similar to PPL, expected to have a lower melting point than the symmetric PLP isomer.[1] |

| Solubility | Soluble in nonpolar organic solvents like hexane and chloroform.[5] Sparingly soluble in more polar solvents like ethanol and acetone.[4] | Similar to PLP, soluble in nonpolar organic solvents and sparingly soluble in polar organic solvents.[6] | Similar to PLP and PPL, exhibiting good solubility in nonpolar organic solvents.[6] |

| Stability | Triacylglycerols are generally stable at -20°C for extended periods.[7] However, they can undergo hydrolysis and oxidation over time, especially if unsaturated fatty acids are present. Storage under an inert atmosphere and at low temperatures is recommended. | Similar to PLP, with the presence of the unsaturated linoleic acid making it susceptible to oxidation. | Similar to other isomers, with stability influenced by storage conditions. |

Experimental Protocols

Synthesis of Dipalmitoyl-Linoleoyl-Glycerol Isomers

The synthesis of specific TAG regioisomers can be achieved through chemoenzymatic approaches, which offer high specificity and yield.

1. Synthesis of 1,3-dipalmitoyl-2-linoleoyl-glycerol (PLP)

This synthesis can be performed via a lipase-catalyzed acidolysis reaction.[8]

-

Materials: 1,3-dipalmitoyl-glycerol, linoleic acid, immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei), organic solvent (e.g., hexane), and reagents for purification.

-

Procedure:

-

Dissolve 1,3-dipalmitoyl-glycerol and an excess of linoleic acid in hexane.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, remove the lipase by filtration.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting PLP from the reaction mixture using column chromatography on silica gel.

-

2. Synthesis of 1,2-dipalmitoyl-3-linoleoyl-glycerol (PPL)

A multi-step chemoenzymatic process can be employed for the synthesis of PPL.[9]

-

Materials: sn-glycerol-3-phosphate, palmitic acid, linoleic acid, various enzymes (e.g., acyltransferases), and chemical reagents for protection and deprotection steps.

-

Procedure:

-

Protect the sn-1 and sn-2 hydroxyl groups of a glycerol backbone derivative.

-

Esterify the free sn-3 hydroxyl group with linoleic acid using a suitable coupling agent.

-

Deprotect the sn-1 and sn-2 hydroxyl groups.

-

Enzymatically acylate the sn-1 and sn-2 positions with palmitic acid using a specific acyltransferase.

-

Purify the final product using column chromatography.

-

3. Synthesis of sn-1-linoleoyl-2,3-dipalmitoyl-glycerol (LPP)

The synthesis of LPP can be achieved through a stereospecific multi-step chemical synthesis.[10]

-

Materials: (R)-(-)-Glycidol, linoleoyl chloride, palmitoyl chloride, and various reagents for opening the epoxide ring and subsequent esterifications.

-

Procedure:

-

Start with a chiral precursor like (R)-(-)-Glycidol to establish the desired stereochemistry.

-

Regioselectively open the epoxide ring to generate a diol with a free primary hydroxyl group at the sn-3 position.

-

Protect the hydroxyl groups at the sn-2 and sn-3 positions.

-

Esterify the free sn-1 hydroxyl group with linoleoyl chloride.

-

Deprotect the hydroxyl groups at the sn-2 and sn-3 positions.

-

Esterify the free sn-2 and sn-3 hydroxyl groups with palmitoyl chloride.

-

Purify the final LPP product using chromatographic techniques.

-

Separation and Analysis of DPLG Isomers

High-performance liquid chromatography (HPLC) is the primary technique for separating TAG regioisomers.

1. Non-Aqueous Reversed-Phase HPLC (NARP-HPLC)

-

Principle: Separates TAGs based on their equivalent carbon number (ECN), which is a function of the total carbon number and the number of double bonds.

-

Column: C18 or C30 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and a less polar solvent like 2-propanol or dichloromethane.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

-

Procedure:

-

Dissolve the DPLG isomer mixture in the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Elute the isomers using a programmed solvent gradient.

-

Detect the eluting peaks and quantify the isomers based on peak area.

-

2. Silver Ion HPLC (Ag+-HPLC)

-

Principle: Separates TAGs based on the number and position of double bonds through the interaction of the π-electrons of the double bonds with silver ions on the stationary phase.

-

Column: A silica-based column impregnated with silver ions.

-

Mobile Phase: A non-polar mobile phase such as hexane with a polar modifier like acetonitrile or isopropanol.

-

Detector: ELSD or MS.

-

Procedure:

-

Dissolve the sample in a non-polar solvent.

-

Inject the sample onto the Ag+-HPLC system.

-

Elute the isomers, typically with a gradient of the polar modifier.

-

Detect and quantify the separated isomers.

-

3. Mass Spectrometry (MS) for Structural Characterization

-

Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with tandem mass spectrometry (MS/MS).

-

Principle: Fragmentation of the parent ion provides information about the fatty acid composition and their positions on the glycerol backbone.[11]

-

Procedure:

-

Introduce the separated isomers from the HPLC into the mass spectrometer.

-

Generate parent ions of the DPLG isomers.

-

Induce fragmentation of the parent ions.

-

Analyze the fragment ions to confirm the identity and structure of each isomer.

-

Biological Significance and Signaling Pathways

The specific positioning of fatty acids in TAGs can influence their metabolic fate and biological activity. While research specifically on DPLG isomers is emerging, the broader context of TAG metabolism and signaling provides valuable insights.

Metabolism and Cellular Uptake:

Upon ingestion, TAGs are hydrolyzed by lipases in the digestive tract. The resulting monoacylglycerols and free fatty acids are absorbed by enterocytes, re-esterified into TAGs, and packaged into chylomicrons for transport in the lymph and blood. The regioisomeric structure of the original TAG can influence the rate and extent of hydrolysis and subsequent absorption.[12] Once in circulation, lipoprotein lipase hydrolyzes the TAGs in chylomicrons, releasing fatty acids for uptake by peripheral tissues.

Potential Signaling Roles:

Diacylglycerols (DAGs), which are intermediates in TAG metabolism, are important second messengers in various signaling pathways. The specific fatty acid composition and stereochemistry of DAGs can influence their signaling properties. For instance, DAGs activate protein kinase C (PKC), a key enzyme in cellular regulation. It is plausible that the hydrolysis of specific DPLG isomers could generate distinct DAG species, thereby modulating specific signaling cascades.[13]

Furthermore, fatty acids released from DPLG isomers can themselves act as signaling molecules or be converted into other bioactive lipids like eicosanoids. Linoleic acid, an essential omega-6 fatty acid, is a precursor to arachidonic acid and subsequently to prostaglandins and leukotrienes, which are involved in inflammation and immune responses.[14]

Experimental Workflows and Signaling Pathway Diagrams

Graphviz Diagrams

References

- 1. The long-term stability of triglyceride molecules in adipose tissue. [periodicos.capes.gov.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. The long-term stability of triglyceride molecules in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of triacylglycerol enantiomers using chiral HPLC/APCI-MS and synthesis of enantiomeric triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roles of lipids as signaling molecules and mitigators during stress response in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol (TAG) containing two palmitic acid moieties and one linoleic acid moiety. The precise analysis of such TAGs is crucial in various fields, including food science, nutrition, and the development of therapeutics targeting lipid metabolism. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of individual TAG species from complex mixtures.[1] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with mass spectrometric detection.

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is critical for reliable TAG analysis. The following protocol is a general guideline for the extraction of TAGs from an oil or fat sample.

Materials:

-

Isopropanol (HPLC Grade)

-

Chloroform (HPLC Grade)

-

Methanol (HPLC Grade)

-

0.2 µm PTFE syringe filter

-

Autosampler vials

Procedure:

-

Dissolution: Accurately weigh approximately 10 mg of the oil or fat sample into a clean vial. Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of chloroform and methanol.

-

Vortexing: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution.[1]

-

Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.[1]

-

Filtration: Carefully transfer the supernatant to an autosampler vial through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.[1]

-

Storage: The sample is now ready for injection. If not analyzed immediately, store at -20°C to prevent degradation.[1]

For biological matrices such as plasma or tissue, a liquid-liquid extraction method like the Folch or Bligh-Dyer method is recommended to efficiently extract lipids while removing proteins and other interfering substances.[2][3][4]

HPLC-MS Instrumentation and Conditions

The following table outlines the instrumental conditions for a general-purpose reversed-phase HPLC-MS method for TAG analysis. A C18 column is widely used for this application.[1][5]

Table 1: HPLC-MS Instrumental Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1290 Infinity LC System or equivalent |

| Column | Agilent ZORBAX RRHT StableBond C18, 2.1 mm x 150 mm, 1.8 µm |

| Column Temperature | 30°C |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol |

| Gradient Elution | 0-2 min: 30% B; 2-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Mass Spectrometer | Agilent 6530 Q-TOF or equivalent |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Polarity | Positive Ion Mode |

| Scan Range | m/z 300-1200 |

| Gas Temperature | 325°C |

| Vaporizer Temperature | 350°C |

| Drying Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psig |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 175 V |

| Collision Energy | 20-40 eV (for MS/MS) |

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound.

Table 2: Expected Mass Spectrometric Data

| Analyte | Molecular Formula | Molecular Weight | Precursor Ion [M+NH₄]⁺ (m/z) |

| This compound | C₅₃H₉₈O₆ | 831.37 | 849.76 |

Table 3: Expected MS/MS Fragmentation Data for [M+NH₄]⁺ Precursor Ion

| Fragment Ion | Description | Expected m/z |

| [M+NH₄ - C₁₆H₃₂O₂]⁺ | Neutral loss of Palmitic Acid | 593.51 |

| [M+NH₄ - C₁₈H₃₂O₂]⁺ | Neutral loss of Linoleic Acid | 569.49 |

| [C₁₆H₃₁O]⁺ | Palmitoyl Cation | 239.24 |

| [C₁₈H₃₁O]⁺ | Linoleoyl Cation | 263.24 |

Note: The relative abundance of the fragment ions can provide information on the position of the fatty acids. In APCI-MS, there is a preferential loss of fatty acids from the sn-1 and sn-3 positions.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound.

Caption: General experimental workflow for the HPLC-MS analysis of triacylglycerols.

Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound in positive ion mode mass spectrometry.

Caption: Fragmentation of this compound [M+NH₄]⁺ ion.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 6. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]